N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(13-4-3-5-13)18-11-14-10-16(12-8-9-12)20(19-14)15-6-1-2-7-15/h10,12-13,15H,1-9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWJRJRRMBWEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and related research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 344.4 g/mol
- Functional Groups : Contains a cyclobutane ring, a pyrazole moiety, and an amide group.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
-
Anti-inflammatory Activity :
- The compound has been shown to reduce inflammation by decreasing edema and leukocyte migration in experimental models.
- It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.
-
NF-κB Inhibition :
- This compound suppresses NF-κB activation, a key transcription factor involved in inflammation and immune responses.
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may inhibit specific enzyme pathways, potentially interacting with kinases or receptors involved in disease processes.
Case Studies and Experimental Data
Various studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the potential efficacy of this compound:
Pharmacological Applications
The unique structural characteristics of this compound suggest several pharmacological applications:
- Anti-inflammatory Drugs : Given its ability to inhibit pro-inflammatory mediators and pathways, this compound may serve as a candidate for developing new anti-inflammatory medications.
- Potential Cancer Therapeutics : The modulation of signaling pathways involved in cell proliferation and apoptosis positions this compound as a potential agent in cancer therapy.
- Pain Management : Its analgesic properties could be explored further for managing chronic pain conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous molecules based on shared structural motifs, synthetic strategies, and functional group interactions.
Structural and Functional Features
Physicochemical Properties
- Solubility : The cyclopropane and cyclobutane moieties in the target compound may reduce solubility in polar solvents compared to the less sterically hindered N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Q & A
Q. What are the common synthetic routes for synthesizing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide?
Methodological Answer: The compound is typically synthesized via carboxamide coupling reactions. A general procedure involves:
Preparation of the pyrazole intermediate : Cyclopentyl and cyclopropyl groups are introduced to the pyrazole core through nucleophilic substitution or cycloaddition reactions.
Activation of the carboxylic acid : Cyclobutanecarboxylic acid is activated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF or DCM.
Amide bond formation : The activated acid reacts with the aminomethyl-pyrazole intermediate under mild conditions (room temperature, 12–24 hours). Purification is achieved via silica gel chromatography with gradients of ethyl acetate/hexane .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | EDCI/HOBt, DMF, RT | 65–71% |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: Characterization employs a multi-technique approach:
NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, cis/trans isomerism in cyclobutane derivatives is resolved using 1D NOE experiments .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity (e.g., m/z 286.1317 for CHClNO) .
X-ray Crystallography : Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) determine absolute configuration and hydrogen-bonding networks .
Q. What initial biological assays are used to evaluate its bioactivity?
Methodological Answer: Early-stage screening includes:
Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence or calorimetry.
Cellular viability tests : MTT or ATP-based assays to assess cytotoxicity.
Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity.
Data interpretation requires normalization to controls and statistical validation (e.g., triplicate measurements, p < 0.05 significance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Contradictions arise from methodological variability. Strategies include:
Standardization : Use consistent assay conditions (e.g., buffer pH, temperature) and validated cell lines.
Dose-response curves : Compare EC/IC values across studies to identify outlier protocols.
Receptor-response modeling : Computational tools (e.g., QSAR or machine learning) reconcile divergent results by analyzing chemical feature-receptor interaction patterns .
Longitudinal analysis : Track bioactivity over time to distinguish transient vs. sustained effects .
Q. How can hydrogen-bonding patterns and crystal packing be analyzed to predict physicochemical properties?
Methodological Answer:
Graph-set analysis : Classify hydrogen bonds (e.g., D, R, or C motifs) to identify supramolecular motifs influencing solubility and stability .
Software tools : SHELXL refines crystallographic data, while Mercury (CCDC) visualizes packing diagrams.
Thermodynamic calculations : Density functional theory (DFT) predicts intermolecular interaction energies .
Example Hydrogen-Bonding Metrics:
| Bond Type | Distance (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| N–H···O | 2.85 | 165 | Stabilizes dimer formation |
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
Molecular docking : AutoDock Vina or Glide simulates ligand-receptor binding poses.
MD simulations : GROMACS or AMBER models dynamic interactions over time (e.g., 100 ns trajectories).
Pharmacophore modeling : MOE or Schrödinger identifies critical functional groups (e.g., cyclopropane’s steric role) .
Free energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification .
Q. How can synthetic yield and purity be optimized for scaled-up production?
Methodological Answer:
Reaction optimization : Screen catalysts (e.g., Pd for cross-couplings), solvents (DMF vs. THF), and temperatures.
Purification techniques : Use preparative HPLC for polar byproducts or recrystallization in ethanol/hexane mixtures.
Quality control : LC-MS monitors purity (>95%); F NMR tracks fluorinated impurities .
Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane) impact bioactivity?
Methodological Answer:
SAR studies : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with methyl or phenyl).
Bioisosteric replacement : Compare cyclopropane’s ring strain with cyclohexane’s conformational flexibility in binding assays.
Data analysis : Use ANOVA or clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity .
Example SAR Table:
| Substituent | IC (nM) | Solubility (mg/mL) | Target Affinity (K) |
|---|---|---|---|
| Cyclopropyl | 12.3 | 0.45 | 8.2 |
| Cyclohexyl | 45.6 | 0.12 | 22.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
